

Crystal structure analysis of 2-(Chloromethyl)-5-methylpyridine.

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyridine

CAS No.: 767-01-1

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Crystal Structure Analysis of 2-(Chloromethyl)-5-methylpyridine

Technical Guide & Analytical Workflow

Executive Summary & Chemical Context

2-(Chloromethyl)-5-methylpyridine (C₇H₈ClN) is a bifunctional pyridine scaffold.^{[1][2]} Its structural significance lies in the interplay between the electron-deficient pyridine ring, the nucleophilic nitrogen, and the electrophilic chloromethyl group at the ortho position.^[1]

- **Chemical Stability Challenge:** Unlike its 2-chloro analogs, 2-(chloromethyl)pyridines are prone to intermolecular self-alkylation (quaternization), forming dark, insoluble polymers.^[1]
- **Crystallographic Implication:** Successful Single Crystal X-Ray Diffraction (SC-XRD) requires stabilizing the molecule, often by crystallizing it as a hydrochloride salt or at cryogenic temperatures to arrest polymerization.^[1]

Property	Value (Predicted/Analog)	Context
Formula	C ₇ H ₈ ClN	Bifunctional scaffold
Mol. Weight [1][2][3][4][5][6][7][8][9]	141.60 g/mol	Small molecule crystallography
Physical State	Low-melting solid / Oil	Likely requires in situ cryo-crystallization or salt formation
Key Interaction	N...H-C / Cl...Cl	Halogen bonding & Pi-stacking dominate packing

Synthesis & Purification for Crystallography

High-quality crystals require >99% purity.[1] Impurities in chloromethyl pyridines often act as nucleation sites for polymerization.[1]

Synthesis Route (Optimized for Crystallinity)

The preferred route minimizes thermal stress.

- Precursor: 2,5-Dimethylpyridine N-oxide.[1]
- Rearrangement: Reaction with phosphoryl chloride (POCl₃) or acetic anhydride (Boekelheide rearrangement) followed by hydrolysis and chlorination.
- Critical Step: Immediate neutralization and extraction into non-polar solvent (Hexane/Et₂O) to prevent N-alkylation.[1]

Crystallization Protocol

Due to the reactive nature of the free base, two parallel workflows are recommended.

Method A: Hydrochloride Salt (Recommended for Stability)

This method yields ionic crystals (monoclinic/orthorhombic) stabilized by charge-assisted hydrogen bonds.[1]

- Dissolve crude oil in anhydrous diethyl ether.

- Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.
- Precipitate forms immediately. Recrystallize from Ethanol/Isopropanol (1:1) via slow cooling.

Method B: Free Base (Low-Temperature)

Required if the neutral packing structure is the analytical goal.[1]

- Dissolve the free base in Pentane or Hexane (minimal volume).
- Technique: Vapor diffusion using dry ice/acetone bath.[1]
- Temperature: Maintain -20°C to -78°C.
- Harvest: Mount crystals directly from the cold mother liquor onto the goniometer under a stream of liquid nitrogen.

X-Ray Diffraction (XRD) Methodology

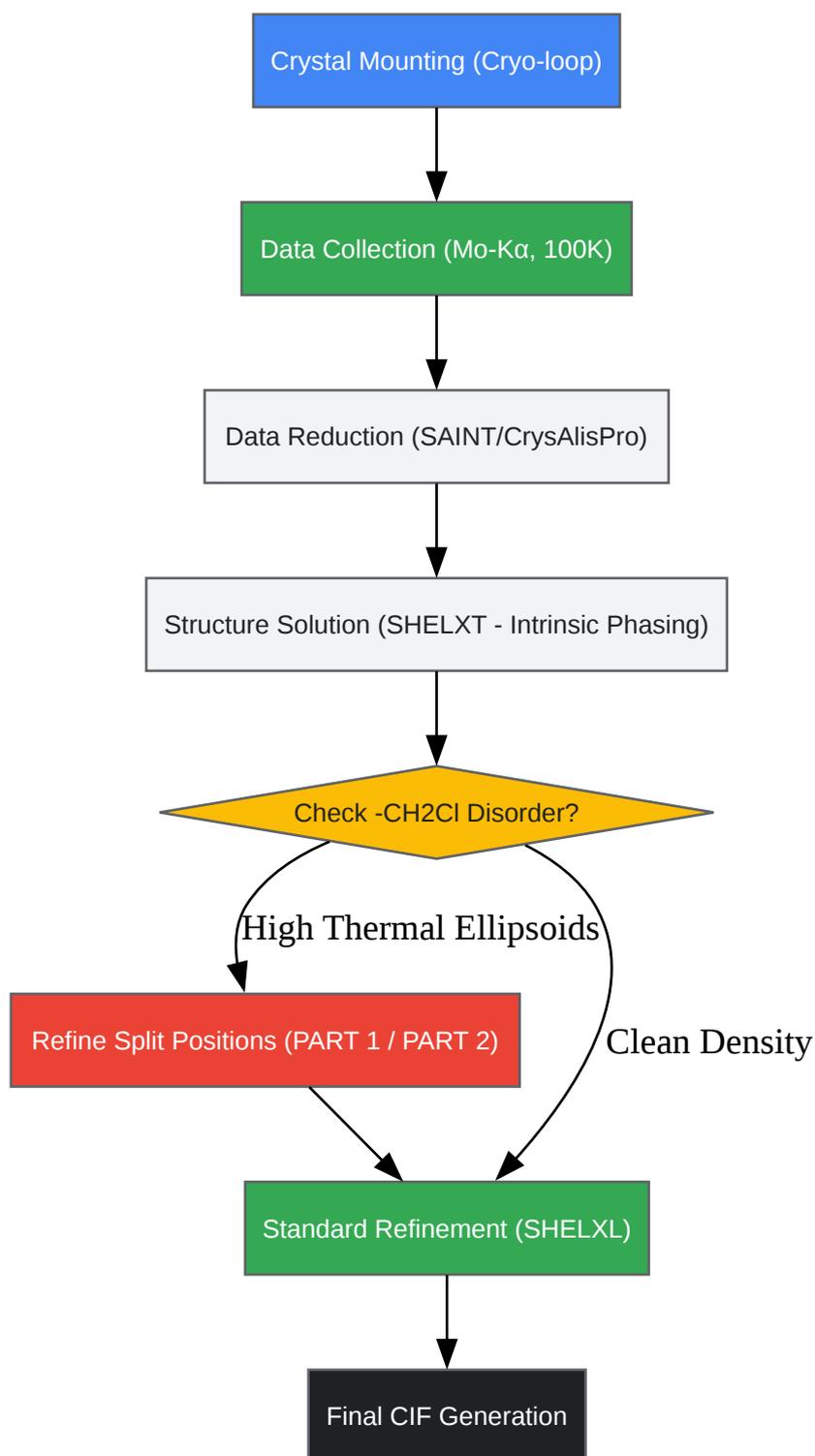
This section details the data collection strategy, specifically addressing the rotational disorder common in chloromethyl groups.

Data Collection Parameters[1][5][6][10]

- Radiation Source: Mo-K α ($\lambda = 0.71073 \text{ \AA}$).[1] Copper sources (Cu-K α) may cause significant absorption by the Chlorine atom, requiring aggressive correction.[1]
- Temperature: 100 K (Cryostream).
 - Reasoning: The -CH₂Cl group exhibits high thermal motion.[1] Room temperature collection often results in "smeared" electron density for the chlorine, making the C-Cl bond length appear artificially short.[1]
- Resolution: 0.75 \AA or better to resolve the hydrogen atoms on the methylene bridge.

Structural Solution Workflow

The following DOT diagram illustrates the logical flow for solving the structure, emphasizing the handling of disorder.



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Figure 1: Decision tree for X-ray diffraction data processing and refinement.

Structural Analysis & Packing Motifs

When analyzing the solved structure, specific attention must be paid to the intermolecular forces that dictate stability and reactivity.^[1]

The "Reactive Configuration"

In the free base, the orientation of the C-Cl bond relative to the pyridine Nitrogen is critical.^[1]

- Syn-periplanar: The Cl is close to the Nitrogen.^{[1][10]} This is electronically unfavorable due to lone-pair repulsion but may be forced by packing.^[1]
- Anti-periplanar: The Cl is directed away. This exposes the Nitrogen lone pair, increasing the risk of intermolecular reaction (dimerization).^[1]

Intermolecular Interactions

Based on analogous structures like 2-chloro-5-(chloromethyl)pyridine (CCMP), expect the following:

- C-H...N Hydrogen Bonds: The acidic protons on the pyridine ring (positions 3, 4, or 6) will act as donors to the Nitrogen acceptor of a neighboring molecule.^[1]
 - Metric: Look for D...A distances $< 3.4 \text{ \AA}$.^[1]
- Halogen Bonding (Type II): The Chlorine atom often acts as a Lewis acid (sigma-hole) interacting with the Nitrogen lone pair or another Chlorine.
 - Geometry: C-Cl...N angle $\approx 180^\circ$.^[1]
- Pi-Stacking: Centrosymmetric dimers are common, with ring centroids separated by 3.5–3.8 \AA .^[1]

Comparative Lattice Data (Reference)

Since exact unit cell data for the 2-(chloromethyl)-5-methyl isomer is rare in open literature, use the commercially prevalent isomer 2-chloro-5-(chloromethyl)pyridine as a structural anchor for refinement validation.^[1]

Parameter	Reference Analog (CCMP) [1]	Target Expectation (2-CM-5-MP)
Space Group	Monoclinic, P2 ₁ /c	Likely P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁
a (Å)	~4.07	~4.5 - 6.0
b (Å)	~10.32	~10.0 - 12.0
c (Å)	~16.89	~15.0 - 18.0
Packing	Planar dimers via C-H...N	Zig-zag chains due to steric 5-Me

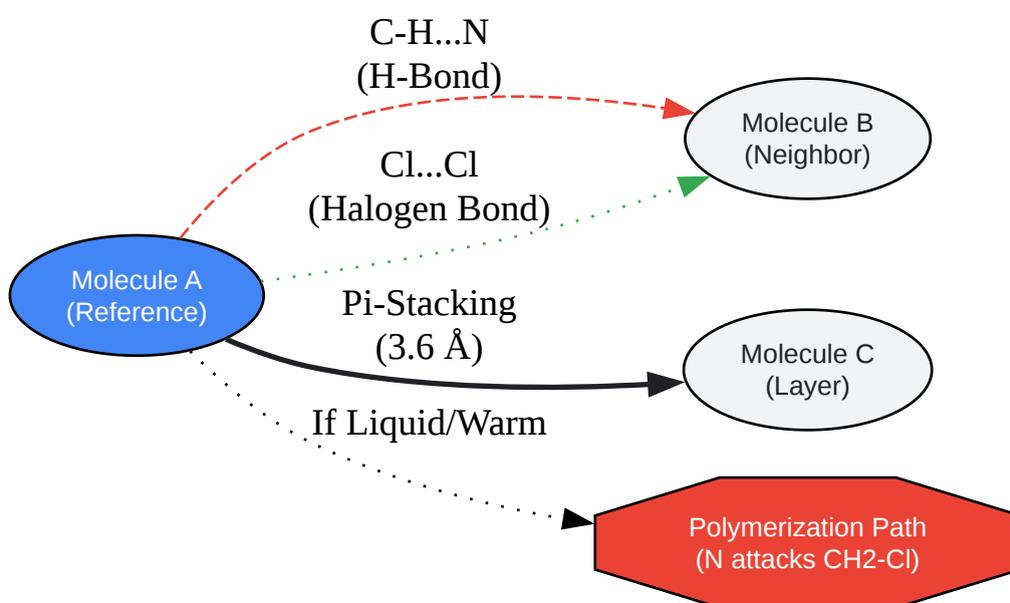
Safety & Handling (Critical)

Warning: 2-(Chloromethyl)pyridines are potent alkylating agents and lachrymators.[1]

- Skin: Causes severe blistering.[1] The lipophilic pyridine ring facilitates transport of the reactive chloromethyl group across the dermis.[1]
- Inhalation: Destructive to mucous membranes.[1]
- Neutralization: All glassware and waste must be treated with dilute ammonia or NaOH to hydrolyze the chloromethyl group to the benign hydroxymethyl derivative before disposal.[1]

Interaction Network Diagram

The following diagram visualizes the competing intermolecular forces expected in the crystal lattice.



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Figure 2: Predicted intermolecular interaction network and stability risks.[1]

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